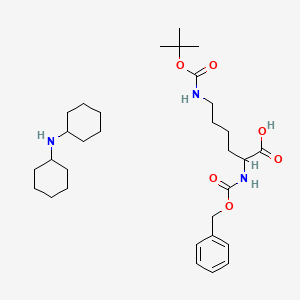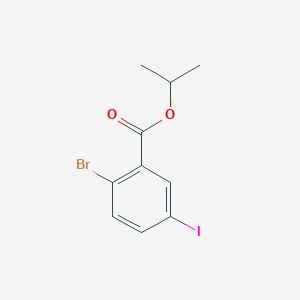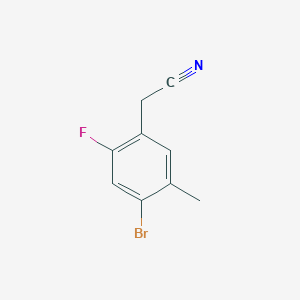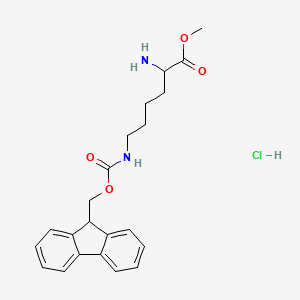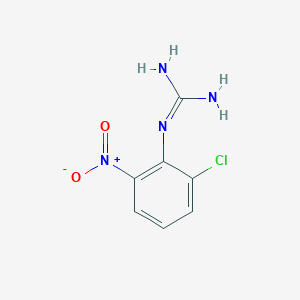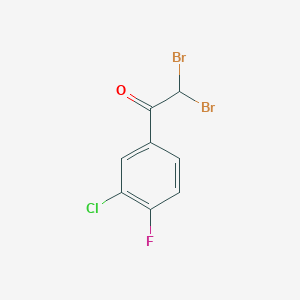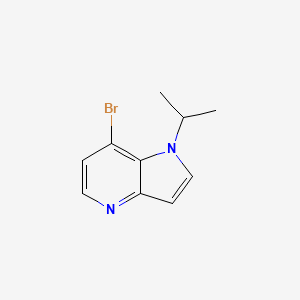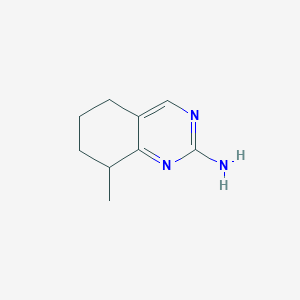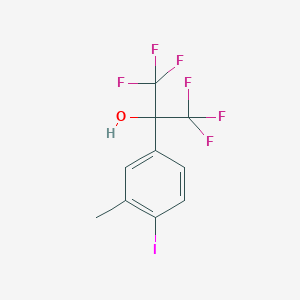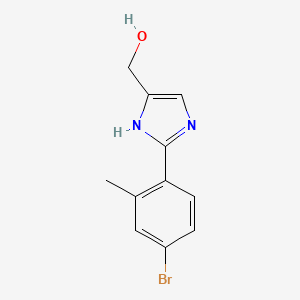
4,6-Bis(diphenylphosphaneyl)-10-isopropyl-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD33401643 is a chemical entity with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401643 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD33401643 is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. Industrial methods may also include the use of catalysts and advanced purification techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33401643 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler forms of the compound.
Aplicaciones Científicas De Investigación
MFCD33401643 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: MFCD33401643 is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which MFCD33401643 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various signaling pathways.
Propiedades
Fórmula molecular |
C39H33NOP2 |
|---|---|
Peso molecular |
593.6 g/mol |
Nombre IUPAC |
(6-diphenylphosphanyl-10-propan-2-ylphenoxazin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H33NOP2/c1-29(2)40-34-25-15-27-36(42(30-17-7-3-8-18-30)31-19-9-4-10-20-31)38(34)41-39-35(40)26-16-28-37(39)43(32-21-11-5-12-22-32)33-23-13-6-14-24-33/h3-29H,1-2H3 |
Clave InChI |
HLJAGGBNLUHSFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


